molecular formula C18H26F3NO5S B1673319 (3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide CAS No. 223749-46-0

(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide

Numéro de catalogue B1673319
Numéro CAS: 223749-46-0
Poids moléculaire: 411.4 g/mol
Clé InChI: YBZQPPIQXNWGEX-JKSUJKDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HMR-1556 is a potent and selective Iks channel blocker (IC50 values are 10.5 and 34 nM). HMR-1556 selectively inhibits IKs currents over IKr, IKI, Ito and L-type Ca2+ channel currents.

Applications De Recherche Scientifique

Inhibition of IKs Channels

This compound, also known as HMR 1556, has been identified as a novel inhibitor of the slow component of the delayed outward current in heart muscle cells (IKs). It shows potential in heart-related research, particularly in its role in modulating cardiac action potentials and repolarization. Studies have demonstrated its effectiveness in inhibiting IKs channels, with limited effect on other types of channels or currents, highlighting its specificity and potential application in cardiac pharmacology (Gögelein et al., 2000).

Synthesis and Activity as IKs-Channel Blockers

Research into the synthesis and activity of novel and selective IKs-channel blockers led to the development of HMR 1556. This compound emerged as a promising candidate in the search for blockers of the IKs potassium channel, a component of the delayed rectifier current in cardiac tissue. Its synthesis and evaluation suggest a potential role in the development of antiarrhythmic drugs (Gerlach et al., 2001).

Potency and Selectivity as an IKs Blocker

Further studies have shown that HMR 1556 is a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). It has been compared with other IKs blockers and found superior in terms of potency and specificity. This makes it a valuable experimental tool for understanding the physiological and pathophysiological relevance of IKs and could be a potential therapeutic agent in treating arrhythmias (Thomas et al., 2003).

Biochemical Synthesis Applications

Other research has focused on the synthesis of compounds related to HMR 1556. For example, studies on the synthesis of vinylsulfones and vinylsulfonamides, which have a range of biological activities and are used in synthetic organic chemistry, are relevant. These studies contribute to understanding the broader context of chemical synthesis in which HMR 1556 and related compounds are situated (Research on Synthesis of Related Compounds, 2020)

Propriétés

IUPAC Name

N-[(3R,4S)-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydrochromen-4-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3NO5S/c1-16(2)15(22)14(21(3)27(4,23)24)12-10-11(6-7-13(12)26-16)25-9-5-8-17(18,19)20/h6-7,10,14-15,22H,5,8-9H2,1-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZRLJWUQFIZRH-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)OCCCC(F)(F)F)N(C)S(=O)(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801105017
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonamide, N-((3R,4S)-3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl)-N-methyl-

CAS RN

223749-46-0
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223749-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HMR 1556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223749460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801105017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HMR-1556
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IF4R31066
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
Reactant of Route 4
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
Reactant of Route 5
Reactant of Route 5
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide
Reactant of Route 6
(3R,4S)-(+)-N-(3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl)-N-methylmethanesulfonamide

Citations

For This Compound
31
Citations
GP Thomas, U Gerlach… - Journal of cardiovascular …, 2003 - journals.lww.com
The slowly activating delayed rectifier potassium current (I Ks) contributes prominently to ventricular repolarization of the cardiac action potential. Development of a selective I Ks blocker …
Number of citations: 103 journals.lww.com
Y Wang, J Eldstrom, D Fedida - Molecular Pharmacology, 2020 - ASPET
The pairing of KCNQ1 and KCNE1 subunits together mediates the cardiac slow delayed rectifier current (I Ks ), which is partly responsible for cardiomyocyte repolarization and …
Number of citations: 16 molpharm.aspetjournals.org
DM Johnson, J Heijman, CE Pollard, JP Valentin… - Journal of molecular and …, 2010 - Elsevier
In vivo studies have suggested that increased beat-to-beat variability of ventricular repolarization duration (BVR) is a better predictor of drug-induced torsades de pointes than …
Number of citations: 96 www.sciencedirect.com
M Stengl, PGA Volders, MB Thomsen… - The Journal of …, 2003 - Wiley Online Library
In guinea‐pig ventricular myocytes, in which the deactivation of slowly activating delayed rectifier potassium current (I Ks ) is slow, I Ks can be increased by rapid pacing as a result of …
Number of citations: 119 physoc.onlinelibrary.wiley.com
S Polak, B Wiśniowska, A Glinka… - Journal of Applied …, 2013 - Wiley Online Library
The excitable cell membranes contain ion channels that allow the ions passage through the specific pores via a passive process. Assessment of the inhibition of the I Kr (hERG) current …
K Yamazaki, T Hihara, T Taniguchi, N Kohmura… - Toxicology in Vitro, 2012 - Elsevier
Physiologically relevant assessment of delayed repolarization is necessary in drug development. In our preliminary experiments on the evaluation using a multielectrode recording …
Number of citations: 36 www.sciencedirect.com
RF Bosch, AC Schneck, S Csillag… - Naunyn-Schmiedeberg's …, 2003 - Springer
Purpose The chromanol HMR 1556 is a potent blocker of KvLQT1/minK potassium channels expressed in Xenopus oocytes. The compound is therefore a new class III antiarrhythmic …
Number of citations: 24 link.springer.com
MA Kaufhold, A Krabbenhöft, P Song, R Engelhardt… - Gastroenterology, 2008 - Elsevier
Background & Aims: K + recycling at the apical membrane of gastric parietal cells is a prerequisite for gastric acid secretion. Two K + channels are currently being considered for this …
Number of citations: 45 www.sciencedirect.com
J Winter, KE Brack, GA Ng - Journal of molecular and cellular cardiology, 2011 - Elsevier
Despite promising results in clinical trials conducted to date, little is known about how cardiac contractile modulation (CCM) mediated inotropic enhancement occurs and how CCM …
Number of citations: 35 www.sciencedirect.com
Y Yang, Y Liu, X Dong, Y Kuang, J Lin, X Su, L Peng… - Heart Rhythm, 2007 - Elsevier
BACKGROUND: We recently reported that an S140G mutation in human KCNQ1, an alpha subunit of potassium channels, was involved in the pathogenesis of familial atrial fibrillation (…
Number of citations: 18 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.